![molecular formula C12H19N3O2Si B1451158 7-((2-(trimethylsilyl)ethoxy)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one CAS No. 2166596-69-4](/img/structure/B1451158.png)
7-((2-(trimethylsilyl)ethoxy)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Descripción general
Descripción
7-((2-(Trimethylsilyl)ethoxy)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, also known as 2,3-Dihydro-2,3-dihydroxy-7-(2-(trimethylsilyl)ethoxy)methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, is a small molecule that has been studied for its potential applications in various scientific research fields. It is a heterocyclic compound, containing both nitrogen and oxygen atoms, and is commonly used as a building block in organic synthesis. This molecule has been studied for its potential to act as a catalyst in organic synthesis, as a ligand for metal-catalyzed reactions, and as an inhibitor of enzymes.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis
The pyranopyrimidine core, related to 7-((2-(trimethylsilyl)ethoxy)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, is pivotal for medicinal and pharmaceutical industries due to its synthetic versatility and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, are crucial for synthesizing pyranopyrimidine scaffolds. These catalysts facilitate the development of lead molecules by enabling a broad range of catalytic applications, including the synthesis of 5H-pyrano[2,3-d]pyrimidine derivatives through multi-component reactions, highlighting the compound's role in advancing synthetic methodologies (Parmar, Vala, & Patel, 2023).
Optical Sensing and Biological Applications
Pyrimidine derivatives, closely related to the compound of interest, serve as excellent materials for optical sensing due to their ability to form coordination and hydrogen bonds. These properties make them suitable for creating optical sensors with applications in biology and medicine. The diverse biological and medicinal applications of pyrimidine derivatives, including their use in sensing probes, underscore their significance in developing new diagnostic tools and therapeutic agents (Jindal & Kaur, 2021).
Pharmaceutical Research
Pyrimidine-based structures are extensively studied for their pharmaceutical applications, including anti-inflammatory and anticancer properties. The versatility of the pyrimidine core in drug development is evident from its incorporation into various therapeutic agents. For instance, research on substituted pyrimidine derivatives reveals their potential in exhibiting potent anti-inflammatory activity, highlighting the compound's relevance in pharmaceutical research aimed at designing new anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).
Propiedades
IUPAC Name |
7-(2-trimethylsilylethoxymethyl)-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2Si/c1-18(2,3)7-6-17-9-15-5-4-10-11(15)13-8-14-12(10)16/h4-5,8H,6-7,9H2,1-3H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAAUWOBEVQNOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C1N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-((2-(trimethylsilyl)ethoxy)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



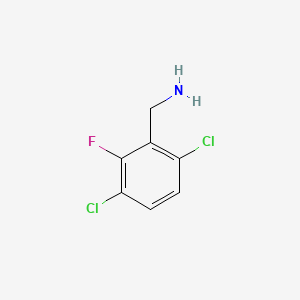
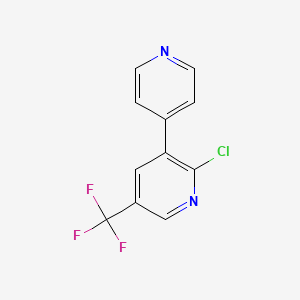
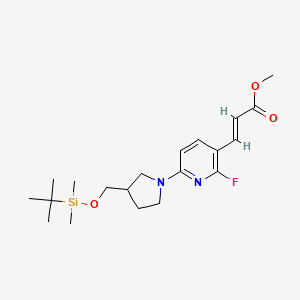
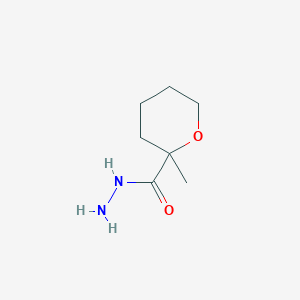
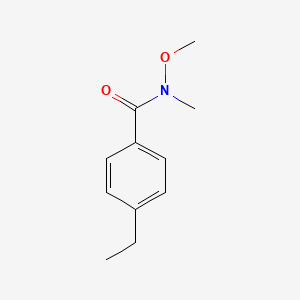
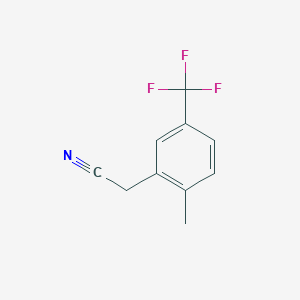
![5-Chloro-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1451088.png)
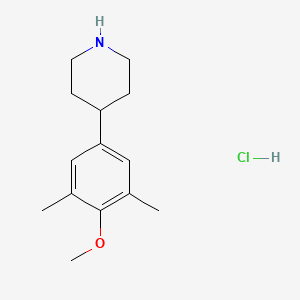
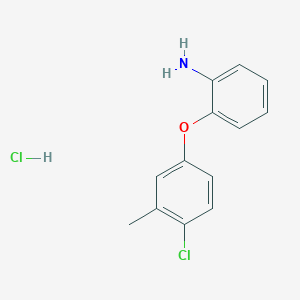

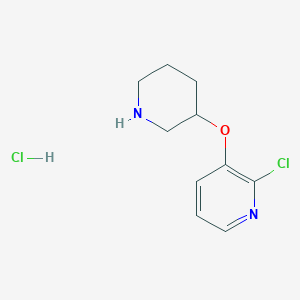
![N-{3-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide](/img/structure/B1451095.png)
![7-{[(4-Methylbenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/structure/B1451097.png)
![4-[2-Chloro-5-(trifluoromethyl)phenyl]pyridine](/img/structure/B1451098.png)